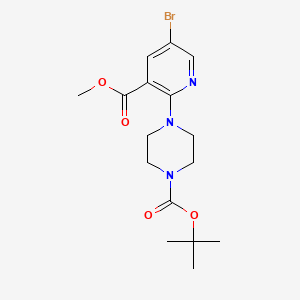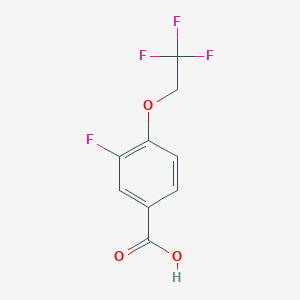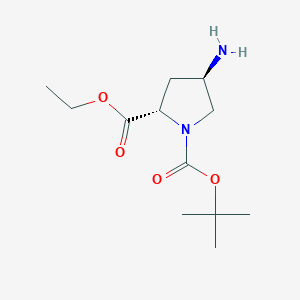
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate, abbreviated as (2S,4R)-1-t-Bu-2-EAP, is an organic compound that is widely used in scientific research as a reagent, catalyst, and building block for synthesizing other molecules. It is a chiral molecule, meaning that it has two different forms, or enantiomers, which are mirror images of each other. This molecule has a wide range of applications in the laboratory and is used as a model compound for studying various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Neuroprotective Potential
Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) has shown significant neuroprotective properties in scientific research. It acts as a potent and highly selective agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. In studies involving murine cortical cultures, 2R,4R-APDC effectively attenuated neuronal degeneration induced by N-methyl-D-aspartate (NMDA). This suggests its potential as a neuroprotective drug in combating excitotoxic neuronal death (Battaglia et al., 1998).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, including those related to (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate, have been identified as useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized using a process involving double fluorination, and have shown utility as intermediates in the creation of various medicinal applications (Singh & Umemoto, 2011).
Probing Molecular Structures
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, related to the compound , have been synthesized and used in model peptides to be sensitively detected by 19F NMR. This highlights their use in probing molecular structures and their potential in medicinal chemistry (Tressler & Zondlo, 2014).
Development of Chiral Auxiliaries
Research has focused on developing chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which bear structural similarities to (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate. These auxiliaries have been used in various transformations including dipeptide synthesis, demonstrating their versatility in stereochemical applications (Studer, Hintermann & Seebach, 1995).
Antagonist Activity at Metabotropic Glutamate Receptors
A series of N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, structurally related to the compound in focus, have been prepared and tested for antagonist activity at metabotropic glutamate receptor subtypes. This research has led to the identification of selective group II mGluR antagonists, highlighting the compound's relevance in neuropharmacological research (Valli et al., 1998).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKYDBJTLRTCGX-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



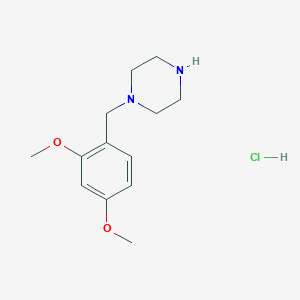
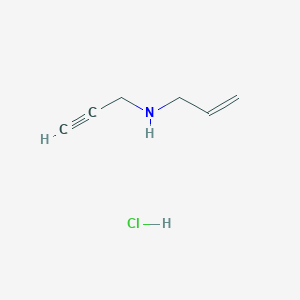
![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)
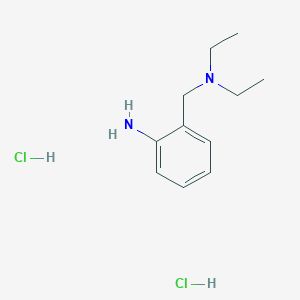
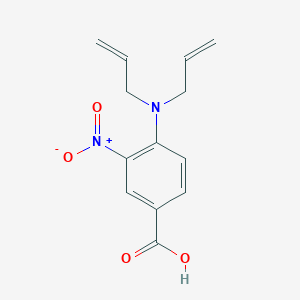
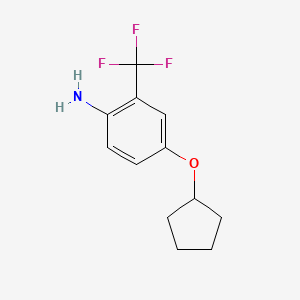
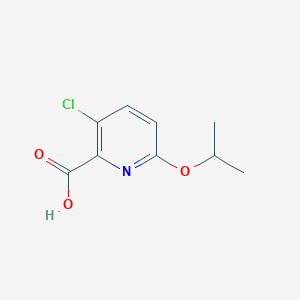
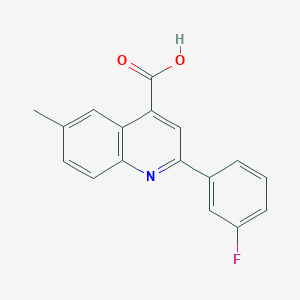
![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
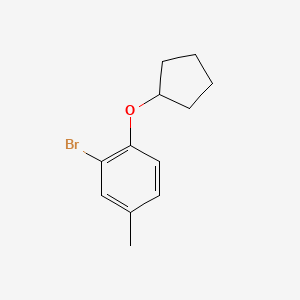
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)
